molecular formula C2H2Cl2O2 B116924 Chloromethyl chloroformate CAS No. 22128-62-7

Chloromethyl chloroformate

Cat. No. B116924
CAS RN: 22128-62-7
M. Wt: 128.94 g/mol
InChI Key: JYWJULGYGOLCGW-UHFFFAOYSA-N
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Description

Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . It is a colorless liquid with a penetrating, irritating odor . Industrially, chloromethyl chloroformate is used to manufacture other chemicals .


Synthesis Analysis

Chloromethyl chloroformate can be prepared by the catalytic photochlorination of methyl chloroformate or methyl formate . A method for obtaining substantially pure chloromethyl chloroformate from a chloroformate mixture comprising chloromethyl chloroformate and methyl chloroformate has been described . The method involves heating the chloroformate mixture in a reaction zone at temperatures ranging from at least 50° C. to the reflux temperature of the chloroformate mixture in the reaction zone while simultaneously removing volatile gaseous decomposition products from the reaction zone .


Chemical Reactions Analysis

Chloromethyl chloroformate is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines) . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

Chloromethyl chloroformate is a colorless liquid with a penetrating, irritating odor . It has a density of 1.45 g/ml . The boiling point is 107–108 °C . It is denser than water .

Scientific Research Applications

Adsorption Studies on Graphene

Chloromethyl chloroformate, as a chlorinated organic compound, has been studied for its adsorption properties on graphene. A study by Jogender et al. (2020) explored the adsorption of chloromethyl chloroformate on pristine and Fe4-decorated graphene. This research is significant for understanding the interaction of toxic molecules with graphene, which has implications in the fields of chemical warfare agent detection and the synthesis of organic compounds (Jogender, Bharti Badhani, Mandeep, & R. Kakkar, 2020).

Role in Water Treatment Processes

Chloromethyl chloroformate is involved in the formation of trihalomethanes during water treatment. A study by Olson and Corsi (2004) assessed chloroform formation due to the use of hypochlorite-containing detergents in dishwashers, highlighting its role in water treatment and potential environmental impact (D. Olson & R. Corsi, 2004).

Degradation by Plasma Corona Discharge

The degradation of chloroform, which is related to chloromethyl chloroformate, using plasma corona discharge was investigated by Jerin Jose, S. Ramanujam, and L. Philip (2019). This research provides insights into the effectiveness of pulsed corona discharge treatment for the degradation of chloroform, a compound closely related to chloromethyl chloroformate, and its environmental implications (Jerin Jose, S. Ramanujam, & L. Philip, 2019).

Enhancing Polymer Properties

Chloroform, closely associated with chloromethyl chloroformate, has been used in research on enhancing the mobility of poly(3-hexylthiophene) transistors. The study by Jui-Fen Chang et al. (2004) showed that solvents like chloroform can significantly influence the microstructure and performance of polymers used in electronic devices (Jui-Fen Chang, Baoquan Sun, D. Breiby, et al., 2004).

Application in Drug Solubilization

Research by M. Bayrakci, Ş. Ertul, and M. Yılmaz (2012) demonstrated the use of chloromethyl chloroformate in the synthesis of water-soluble phosphonate calixazacrowns, which have applications as drug solubilizing agents. This highlights its potential in pharmaceutical research (M. Bayrakci, Ş. Ertul, & M. Yılmaz, 2012).

Safety And Hazards

Chloromethyl chloroformate is toxic by ingestion, inhalation, and skin absorption . Contact may irritate skin, eyes, and mucous membranes . It is also water-reactive and air-reactive . Reaction with water or moist air may release toxic, corrosive, or flammable gases . Containers may explode when heated or if contaminated with water .

properties

IUPAC Name

chloromethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWJULGYGOLCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Record name CHLOROMETHYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID9074567
Record name Carbonochloridic acid, chloromethyl ester
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Molecular Weight

128.94 g/mol
Source PubChem
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Physical Description

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROMETHYL CHLOROFORMATE
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Product Name

Chloromethyl chloroformate

CAS RN

22128-62-7
Record name CHLOROMETHYL CHLOROFORMATE
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Record name Chloromethyl chloroformate
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Record name Chloromethyl chloroformate
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Record name Carbonochloridic acid, chloromethyl ester
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Record name Chloromethyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
K Hagen, V Naumov - The Journal of Physical Chemistry A, 1998 - ACS Publications
… conformation of the low-energy form of chloromethyl chloroformate and to find out if any other … the conformational composition of chloromethyl chloroformate are presented in this paper. …
Number of citations: 5 pubs.acs.org
JE Blasser - 1993 - search.proquest.com
… In the second chapter of this thesis, some explorations of uses of chloromethyl chloroformate as a phosgene equivalent and related reactions of interest are outlined. The final part of this …
Number of citations: 2 search.proquest.com
MJ Dignam, WG Forbes, DJL Roy - Canadian Journal of …, 1957 - cdnsciencepub.com
… diffusion controlled and a theory is advanced to account for its nature; the homogeneous combination of chlorine atoms requires a third body, mono- and di-chloromethyl chloroformate …
Number of citations: 3 cdnsciencepub.com
JH Brandy, DJ Le Roy - The Journal of Chemical Physics, 1953 - pubs.aip.org
… Monochloromethyl chloroformate (RH2Cl) and dichloromethyl chloroformate (RHCb) were prepared by the photochlorination of … Trichloromethyl chloroformate (RCb), obtained from the …
Number of citations: 6 pubs.aip.org
HC Ramsperger, G Waddington - Journal of the American …, 1933 - ACS Publications
… Our experiments show definitely that only phosgene is formed; this would suggest that the rupture of the trichloromethyl chloroformate molecule gives two molecules of phosgene as the …
Number of citations: 27 pubs.acs.org
B Badhani, R Kakkar - Journal of Molecular Graphics and Modelling, 2020 - Elsevier
Phosgene derivatives and chloromethyl chloroformate are chlorinated organic compounds, which are toxic in nature and are used as chemical warfare agents and for the synthesis of …
Number of citations: 11 www.sciencedirect.com
MJ Mulvihill, J Gallagher, BS MacDougall… - …, 2002 - thieme-connect.com
A convenient process for the synthesis of glyoxylate-derived chloroformates has been developed. The approach involves the reaction of glyoxylate esters with triphosgene and pyridine …
Number of citations: 10 www.thieme-connect.com
A Efraty, I Feinstein, L Wackerle… - The Journal of Organic …, 1980 - ACS Publications
… A new synthetic route to isocyanides which utilizes trichloromethyl chloroformate (diphosgene) as the dehydrating agent has recently been reported2 by Skorna and Ugi to afford certain …
Number of citations: 50 pubs.acs.org
AA Bredikhin, VA Kirillovich, IA Safin… - Bulletin of the Academy …, 1991 - Springer
… It was determined that chloromethyl chloroformate exists in solution in synclinal conformation with respect to the O-Csp3 bond with COCCI dihedral angle 90 • I0 ~ The n,o interaction …
Number of citations: 4 link.springer.com
Y Lu, C Li, M Wei, Y Jia, J Song, Y Zhang, C Wang… - Biochemistry, 2019 - ACS Publications
The glycan moiety of glycoproteins plays key roles in various biological processes. However, there are few versatile methods for releasing, separating, and recovering monomeric …
Number of citations: 4 pubs.acs.org

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